Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

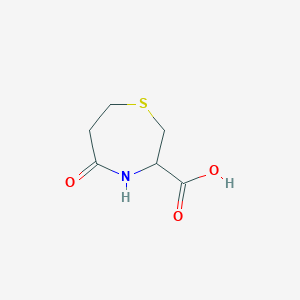

The compound is a complex organic molecule that includes several functional groups: an isopropyl group, a furan-2-carbonyl group, a carbamothioyl group, and a piperazin-2-yl group . These groups suggest that the compound could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan-2-carbonyl isothiocyanate has been used as a precursor in the synthesis of a variety of heterocycles . The reactivity of acyl isothiocyanates, such as furan-2-carbonyl isothiocyanate, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .

Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a component of the compound, has been shown to participate in diverse types of reactions, especially multicomponent reactions . These reactions have been used for the rapid synthesis of many heterocyclic compounds .

Applications De Recherche Scientifique

Enantioselective Acylation Studies

A study by Hara et al. (2013) explored the use of racemic 1-(furan-2-yl)ethanols for enantioselective acylation. This process involved Candida antarctica lipase B and vinyl acetate, showing potential in the synthesis of furan-based alcohols.

Novel Annelated 2-Oxopiperazines Synthesis

In the research by Svetlana et al. (2015), the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides was studied. This led to the formation of new methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, suggesting a method for creating new heterocyclic systems.

Pharmacological Properties of Triazoline-Thiones

A study by Siwek et al. (2008) investigated 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones, showing strong antinociceptive properties in mice. This indicates potential applications in pain management.

Substituent Effects in Furan Synthesis

The work of Horaguchi et al. (1986) demonstrated the synthesis of 4,5-Dihydro-3H-naphtho furans with various substituents, offering insights into the effects of different substituents on furan formation.

Cascade Carbonylations for Furan-Acetates

He et al. (2015) developed a novel synthesis of 2-(furan-3-yl)acetates via palladium-catalyzed reactions. This method is significant for constructing biologically important naphtho furan-5-ol scaffolds.

Synthesis of Novel Furan Derivatives

Research by Chen et al. (2017) resulted in the isolation of new furan derivatives from a mangrove-derived endophytic fungus, indicating potential in discovering new biologically active compounds.

Analysis of Biochemical Parameters

A study by Danilchenko (2017) on the treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate showed changes in serum biochemical parameters in rats. This could imply potential use as an antioxidant and immune-modulating agent.

Propriétés

IUPAC Name |

propan-2-yl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-9(2)23-12(19)8-10-13(20)16-5-6-18(10)15(24)17-14(21)11-4-3-7-22-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,20)(H,17,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBCXSHNLLFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)